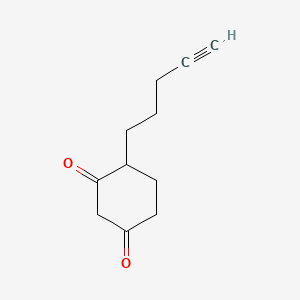

4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

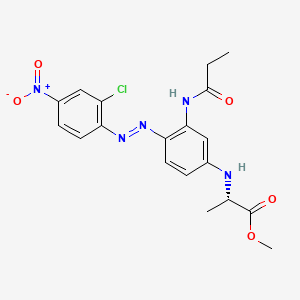

DYn-2 通过选择性地与蛋白质亚磺酰基酸修饰反应来发挥其作用。DYn-2 的环己二酮基团与半胱氨酸残基上的亚磺酰基酸基团反应,形成稳定的加合物。 然后可以使用叠氮基标记物通过点击化学检测该加合物,从而可以识别和量化亚磺酰基化蛋白质 .

准备方法

合成路线和反应条件

DYn-2 是通过将 1,3-环己二酮与炔烃部分通过一个 3-碳间隔基偶联而合成的。 反应条件通常涉及轻度氧化,将蛋白质上半胱氨酸残基的巯基转化为半胱氨酸-亚磺酰基酸衍生物 .

工业生产方法

虽然 DYn-2 的具体工业生产方法没有得到广泛记录,但合成通常遵循标准有机化学方案,包括使用保护基团和选择性反应以确保高纯度和产率 .

化学反应分析

反应类型

DYn-2 主要进行氧化反应。 它与蛋白质亚磺酰基酸修饰反应,这些修饰是通过半胱氨酸残基的轻度氧化形成的 .

常用试剂和条件

在涉及 DYn-2 的反应中使用的常用试剂包括过氧化氢 (H2O2) 用于诱导氧化应激,以及叠氮基标记物用于通过点击化学进行检测 .

主要产物

科学研究应用

DYn-2 在科学研究中具有广泛的应用:

相似化合物的比较

类似化合物

DYn-2 的独特性

DYn-2 由于其在检测蛋白质亚磺酰基化方面的灵敏度和特异性而具有独特性。 它能够与亚磺酰基酸形成稳定的加合物,并通过点击化学进行后续检测,使其成为氧化还原生物学和氧化应激研究中的宝贵工具 .

属性

IUPAC Name |

4-pent-4-ynylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMICBPHYXLMRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC1CCC(=O)CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354630-46-8 |

Source

|

| Record name | 4-(pent-4-yn-1-yl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is DYn-2 and what is it used for?

A1: DYn-2 is a cell-permeable chemical probe used to detect and study protein sulfenylation, a reversible oxidative modification of cysteine residues in proteins []. This modification plays a crucial role in redox signaling and cellular regulation.

Q2: How does DYn-2 interact with its target?

A2: DYn-2 specifically traps sulfenic acids (–SOH) formed on cysteine residues upon oxidation by reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) [, , ]. The dimedone moiety in DYn-2 reacts with the sulfenic acid to form a stable thioether bond, allowing for subsequent detection and analysis.

Q3: What are the downstream effects of DYn-2 labeling?

A3: DYn-2 labeling enables the identification and quantification of sulfenylated proteins in various biological contexts, providing insights into redox signaling pathways and cellular responses to oxidative stress [, ].

Q4: Can DYn-2 differentiate between sulfenic acids and other cysteine modifications?

A4: Yes, DYn-2 exhibits high selectivity for sulfenic acids over other cysteine oxidative modifications, making it a valuable tool for studying this specific post-translational modification [, , ].

Q5: What is the molecular formula and weight of DYn-2?

A5: The molecular formula of DYn-2 is C11H14O2, and its molecular weight is 178.23 g/mol.

Q6: Is there any available spectroscopic data for DYn-2?

A6: While the provided research abstracts do not specify spectroscopic data for DYn-2, its structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Q7: How is DYn-2 used to study protein sulfenylation in cells?

A8: DYn-2 can be used to identify sulfenylated proteins in cells through various techniques like gel electrophoresis and mass spectrometry [, , ]. These techniques can be coupled with DYn-2 labeling to analyze the sulfenylome (all sulfenylated proteins) under specific conditions.

Q8: What specific applications of DYn-2 have been reported in plant research?

A9: In Arabidopsis thaliana, DYn-2 has been used to investigate the sulfenylome in response to hydrogen peroxide stress. This research led to the identification of numerous previously unreported sulfenylated proteins, expanding our understanding of redox regulation in plants [, ].

Q9: Has DYn-2 been used to study protein sulfenylation in other biological systems?

A10: Yes, DYn-2 has been used to investigate the role of protein sulfenylation in growth factor signaling in mammalian cells, particularly identifying the epidermal growth factor receptor (EGFR) as a target of endogenous H2O2 [].

Q10: How does the structure of DYn-2 contribute to its activity and selectivity?

A11: The dimedone moiety is crucial for DYn-2's activity and selectivity, enabling specific trapping of sulfenic acids [, ]. Modifications to this moiety could potentially alter its reactivity and specificity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butanone,1-[(2-aminobenzoyl)oxy]-(9CI)](/img/new.no-structure.jpg)

![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)